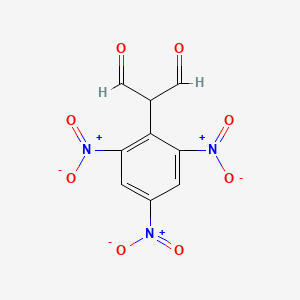
2-(2,4,6-Trinitrophenyl)propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trinitrophenyl)propanedial is a compound characterized by the presence of a trinitrophenyl group attached to a propanedial backbone This compound is known for its high energy content and is often studied in the context of energetic materials and explosives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trinitrophenyl)propanedial typically involves the nitration of phenyl derivatives followed by the introduction of the propanedial group. One common method involves the nitration of phenol to form 2,4,6-trinitrophenol, which is then reacted with a suitable aldehyde to introduce the propanedial group. The reaction conditions often require strong acids like sulfuric acid and nitric acid for the nitration step, and mild conditions for the subsequent aldehyde reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the risk of hazardous reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Trinitrophenyl)propanedial undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonic acids in the presence of catalysts can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(2,4,6-Trinitrophenyl)propanedial has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other high-energy materials and explosives.
Biology: Studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular damage.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its high reactivity.
Industry: Utilized in the manufacture of explosives and propellants, as well as in the development of sensors for detecting explosive materials
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trinitrophenyl)propanedial involves its high reactivity due to the presence of the trinitrophenyl group. This group can undergo various chemical transformations, leading to the release of energy. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The nitro groups make the aromatic ring highly reactive towards nucleophiles.
Oxidative Stress: The compound can induce oxidative stress in biological systems by generating reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrophenol: Similar in structure but lacks the propanedial group.
2,4,6-Trinitroaniline: Contains an amino group instead of the propanedial group.
2,2’,4,4’,6,6’-Hexanitrostilbene: Another high-energy compound with multiple nitro groups
Uniqueness
2-(2,4,6-Trinitrophenyl)propanedial is unique due to the combination of the trinitrophenyl group with the propanedial backbone, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high energy release and specific reactivity patterns .
Propiedades
IUPAC Name |
2-(2,4,6-trinitrophenyl)propanedial |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O8/c13-3-5(4-14)9-7(11(17)18)1-6(10(15)16)2-8(9)12(19)20/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTXOJRNPNBGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(C=O)C=O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE](/img/structure/B5981654.png)
![1-dibenzo[b,d]furan-2-yl-2-propanamine](/img/structure/B5981661.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5981672.png)
![cyclopropyl-[4-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B5981685.png)
![N-[2-[(5-acetylthiophen-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5981695.png)
methanone](/img/structure/B5981702.png)

![4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol](/img/structure/B5981709.png)
![1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B5981717.png)
![7-(dimethylamino)-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5981726.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5981727.png)
![(4-chlorophenyl)[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5981728.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5981735.png)
![2-(4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B5981767.png)
